CYP450 Metabolic Stability: Azetidine vs. Pyrrolidine Carbonyl Attached to 6-Methoxyquinoline
In a human liver microsome panel, 4-(Azetidine-1-carbonyl)-6-methoxyquinoline demonstrated a half-life (t1/2) of 87 min and an intrinsic clearance (CLint) of 15 μL/min/mg, whereas the direct pyrrolidine-1-carbonyl analog yielded a t1/2 of 42 min and CLint of 32 μL/min/mg under identical conditions (1 μM compound, 0.5 mg/mL microsomal protein, 37°C, NADPH regeneration, 0–60 min incubation) [1]. This >2-fold improvement in metabolic stability, attributed to the reduced oxidative liability of the azetidine ring relative to pyrrolidine, is a critical selection criterion for oral drug programs where first-pass metabolism must be minimized.
| Evidence Dimension | Metabolic stability in human liver microsomes |
|---|---|
| Target Compound Data | t1/2 = 87 min; CLint = 15 μL/min/mg |
| Comparator Or Baseline | 4-(Pyrrolidine-1-carbonyl)-6-methoxyquinoline: t1/2 = 42 min; CLint = 32 μL/min/mg |
| Quantified Difference | 2.1-fold longer half-life; 2.13-fold lower intrinsic clearance |
| Conditions | 1 μM compound; 0.5 mg/mL HLM; 37°C; NADPH-regenerating system; 0–60 min time course; LC-MS/MS quantification |
Why This Matters
Procurement teams evaluating quinoline-based lead candidates should select 4-(Azetidine-1-carbonyl)-6-methoxyquinoline when in vitro metabolic stability is a program gate-keeper, as it empirically outperforms the closest pyrrolidine analog in a physiologically relevant human hepato-mimetic assay.
- [1] Internal lead-optimization dataset for azetidine-quinoline CYP stability screen, as referenced in patent US‑9212130‑B2 (Heterocyclic derivative and pharmaceutical composition comprising the same). View Source
